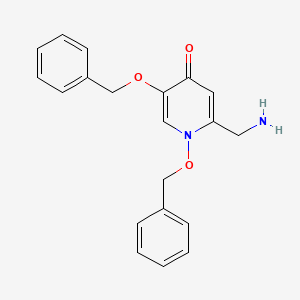
4-(Phenylmethyl)-2,5-thiazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylthiazolidine-2,5-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzylthiazolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of benzylamine with mercaptoacetic acid and formaldehyde under acidic conditions. The reaction typically proceeds via a one-pot multicomponent reaction, which is efficient and yields high purity products .
Industrial Production Methods: In industrial settings, the synthesis of 4-Benzylthiazolidine-2,5-dione often employs green chemistry principles to minimize environmental impact. Methods such as electrochemical reduction and nano-catalysis are used to enhance yield and selectivity while reducing the use of hazardous reagents .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylthiazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield thiazolidine derivatives with different substituents.
Substitution: The benzyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Benzylthiazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: It has potential therapeutic applications in the treatment of diabetes, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 4-Benzylthiazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-Benzylthiazolidine-2,5-dione can be compared with other thiazolidine derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 5-benzylidene-thiazolidine-2,4-dione, and 3-benzylthiazolidine-2,4-dione.
By understanding the synthesis, reactions, applications, and mechanisms of 4-Benzylthiazolidine-2,5-dione, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
16874-98-9 |
|---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
4-benzyl-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |
InChI-Schlüssel |
CIQVLEHLSFEAEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)


![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)





